3-Acetoxydibenz[a,h]anthracene
Description
Overview of PAHs as Environmental Contaminants and Research Targets
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. mdpi.comiosrjournals.orgtpsgc-pwgsc.gc.ca They are formed from the incomplete combustion of organic materials such as coal, oil, gas, wood, and garbage. tpsgc-pwgsc.gc.caoregonstate.edu Consequently, PAHs are widespread environmental contaminants found in the air, water, and soil. mdpi.comiosrjournals.orgoregonstate.edu Human exposure can occur through inhalation of contaminated air, consumption of affected food and water, and skin contact. mdpi.comoregonstate.eduinchem.org
The environmental persistence and potential health impacts of PAHs make them a significant focus of scientific research. mdpi.comiosrjournals.org Many PAHs are known to be carcinogenic, mutagenic, and teratogenic. mdpi.com The United States Environmental Protection Agency (US-EPA) has designated 16 PAHs as priority pollutants for monitoring due to their harmful effects. mdpi.com Research focuses on their sources, environmental fate, and the mechanisms by which they exert toxic effects. mdpi.comiosrjournals.org
Contextualizing Dibenz[a,h]anthracene (B1670416) within Carcinogenic PAHs
Dibenz[a,h]anthracene (DB[a,h]A) is a high molecular weight PAH consisting of five fused benzene (B151609) rings. mdpi.comwikipedia.org It is considered a potent carcinogen and was one of the first PAHs to be identified as a cancer-causing agent. wikipedia.orgresearchgate.net The International Agency for Research on Cancer (IARC) has classified DB[a,h]A as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in animals. wikipedia.org
DB[a,h]A has been shown to cause tumors in various animal models through different routes of administration. inchem.orgepa.gov Like other PAHs, it is not carcinogenic in itself but requires metabolic activation to exert its genotoxic effects. nih.govnih.gov This process converts the parent compound into highly reactive metabolites that can bind to DNA, leading to mutations and initiating cancer. researchgate.netnih.govacs.org The study of DB[a,h]A is therefore central to understanding PAH-induced carcinogenesis. researchgate.netinchem.org
Table 1: Properties of Dibenz[a,h]anthracene
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C22H14 | wikipedia.orgnih.gov |
| Molar Mass | 278.35 g/mol | tpsgc-pwgsc.gc.canih.gov |
| Appearance | White to pale yellow solid | wikipedia.orgnih.gov |
| Melting Point | 267 °C (513 °F) | nih.gov |
| Boiling Point | 524 °C (975 °F) | |
| Water Solubility | Very low (0.001 mg/L) | tpsgc-pwgsc.gc.ca |
| CAS Number | 53-70-3 | tpsgc-pwgsc.gc.canih.gov |
Importance of Acetoxy Derivatives in Metabolic Activation Research
The study of PAH metabolism is essential for understanding their carcinogenicity. nih.govnih.gov PAHs are metabolized by enzymes, primarily cytochrome P450s, into various intermediates, including phenols, dihydrodiols, and ultimately, highly reactive diol-epoxides. researchgate.netnih.govnih.gov These diol-epoxides are considered the ultimate carcinogens as they can form stable adducts with DNA. nih.govnih.gov
To study these metabolic pathways, researchers require pure samples of the various metabolites. Acetoxy derivatives, such as 3-Acetoxydibenz[a,h]anthracene, serve as important synthetic intermediates in the laboratory. guidechem.com They can be readily converted into the corresponding hydroxy-PAH metabolites. For instance, this compound is used in the synthesis of 3-Hydroxydibenz[a,h]anthracene, a known metabolite of DB[a,h]A. guidechem.combiomart.cn Having access to these synthesized metabolites allows scientists to investigate their biological activities, mutagenicity, and role in the carcinogenic process without the complexity of entire metabolic systems. aacrjournals.org
Scope and Objectives of Research on this compound
The primary focus of research involving this compound is its utility as a chemical tool for studying the metabolism of its parent compound, Dibenz[a,h]anthracene. The main objective is to facilitate the synthesis of specific metabolites, particularly hydroxylated derivatives. guidechem.com
By providing a reliable route to produce 3-Hydroxydibenz[a,h]anthracene, research on its acetoxy precursor enables further investigation into:
The identification and quantification of DB[a,h]A metabolites in biological systems.
The specific enzymatic pathways responsible for the formation of different metabolites. nih.gov
The mutagenic and carcinogenic potential of individual metabolites, helping to pinpoint the ultimate carcinogenic species derived from DB[a,h]A. aacrjournals.org
Therefore, while not a direct environmental contaminant of major concern itself, this compound is a significant compound within the specialized field of cancer research, providing essential support for elucidating the mechanisms of PAH toxicity.
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C24H16O2 | bldpharm.comsplendidlab.com |
| Molar Mass | 336.38 g/mol | bldpharm.com |
| Melting Point | 247-248 °C | biomart.cn |
| CAS Number | 72378-87-1 | guidechem.combldpharm.comcoompo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphtho[1,2-b]phenanthren-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c1-15(25)26-20-10-11-22-17(12-20)8-9-19-13-23-18(14-24(19)22)7-6-16-4-2-3-5-21(16)23/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDQOSGAXDBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370626 | |
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72378-87-1 | |
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Activation Pathways of Dibenz A,h Anthracene Leading to Reactive Species, Including Potential Acetoxy Metabolites
Phase I Biotransformation: Cytochrome P450-Mediated Oxidation
The initial phase of DBA metabolism is driven by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netbibliotekanauki.pl These enzymes, particularly members of the CYP1A and CYP1B families, introduce oxygen into the DBA structure, making it more water-soluble and initiating its conversion into reactive intermediates. acs.orgresearchgate.net This oxidation is a crucial first step toward both detoxification and metabolic activation. iarc.fr
Formation of Dihydrodiols and Hydroxylated Metabolites
CYP-mediated oxidation of DBA produces unstable epoxide intermediates. These can be hydrated by the enzyme epoxide hydrolase to form more stable trans-dihydrodiols. researchgate.netnih.gov The main dihydrodiol metabolites of DBA include the 1,2-dihydrodiol and the 3,4-dihydrodiol. nih.govnih.gov The trans-3,4-dihydrodiol is widely recognized as a precursor to the ultimate carcinogenic metabolites of DBA. nih.govaacrjournals.org Additionally, this process can yield various hydroxylated metabolites (phenols). nih.govnih.gov Studies with human liver microsomes and cDNA-expressed human P450 enzymes have identified several dihydrodiols and phenols as metabolic products. nih.gov
Stereoselective Metabolism of Dibenz[a,h]anthracene (B1670416) to Dihydrodiols
The metabolic conversion of DBA to dihydrodiols is a highly stereoselective process, meaning that enzymes preferentially produce specific spatial isomers (enantiomers) of the metabolites. nih.govnih.gov For example, metabolism by rat liver microsomes predominantly yields the R,R enantiomers of the trans-1,2-, -3,4-, and -5,6-dihydrodiols. nih.gov This stereoselectivity is critical because the specific three-dimensional structure of the dihydrodiol determines its subsequent activation into the most potent mutagenic and carcinogenic forms. acs.orgnih.gov Studies have shown that for the trans-3,4-dihydrodiol, the R,R enantiomer leads to the formation of stronger mutagens. nih.gov
Epoxidation of Dihydrodiols to Diol-Epoxides
The dihydrodiol metabolites undergo a second oxidation by CYP enzymes, which forms highly reactive diol-epoxides. researchgate.netiarc.fr This reaction often occurs at the "bay-region" of the molecule, a sterically hindered area that, when epoxidized, results in a highly electrophilic and unstable structure. tandfonline.comaacrjournals.org These bay-region diol-epoxides are considered the ultimate carcinogenic metabolites of many PAHs because they readily react with DNA to form adducts. nih.govaacrjournals.org The high mutagenicity of the trans-3,4-dihydroxy-3,4-dihydrodibenzo[a,h]anthracene strongly suggests that a bay-region 3,4-diol-1,2-epoxide is a key active metabolite of DBA. aacrjournals.orgresearchgate.net
Phase II Conjugation and the Role of Acetyltransferases (NATs)
Following Phase I oxidation, the hydroxylated metabolites of DBA can undergo Phase II conjugation reactions. While often a detoxification step, these reactions can sometimes lead to the formation of even more reactive species.
N,O-Acetyltransfer Reactions and Ester Formation
N-acetyltransferases (NATs) are Phase II enzymes that can catalyze O-acetylation, transferring an acetyl group to a hydroxylated metabolite. neuropharmac.comcuni.cz This reaction forms an acetoxy ester. neuropharmac.com While NATs are well-known for their role in the metabolism of arylamines, their ability to O-acetylate hydroxylated PAHs presents an alternative pathway for metabolic activation. preprints.orgresearchgate.net In this pathway, a metabolite such as 3-hydroxydibenz[a,h]anthracene could be converted to 3-Acetoxydibenz[a,h]anthracene. nih.gov
Enzyme Induction and Inhibition Affecting Dibenz[a,h]anthracene Metabolism
The rate and profile of Dibenz[a,h]anthracene (DBA) metabolism are heavily influenced by the induction and inhibition of the enzymes involved, particularly cytochrome P450 (CYP) enzymes. researchgate.net Enzyme induction, the process of increasing enzyme synthesis upon exposure to certain chemicals, can significantly enhance the metabolic activation of DBA. researchgate.net
Compounds such as 3-methylcholanthrene (B14862) and Aroclor 1254 are potent inducers of CYP enzymes, especially CYP1A1, which is highly active in metabolizing PAHs. nih.govnih.gov Pretreatment of in vivo or in vitro systems with these inducers leads to an increased rate of DBA metabolism and the formation of its various metabolites, including dihydrodiols. nih.gov DBA itself is an inducer of aryl hydrocarbon hydroxylase (a CYP1A-mediated activity) in human B-lymphocyte cell lines. nih.gov The induction of CYP1A1 and CYP1B1 by PAHs is mediated through the aryl hydrocarbon receptor (AhR), a transcription factor that, when activated by ligands like DBA, promotes the expression of these enzymes. researchgate.net
Conversely, enzyme inhibition can decrease the rate of DBA metabolism, potentially reducing its carcinogenic activation. Flavonoids such as α- and β-naphthoflavone are known inhibitors of CYP1A activity and have been shown to inhibit DBA-induced enzyme activity. nih.gov Isothiocyanates, such as those found in cruciferous vegetables, have also been studied for their ability to inhibit CYP1A1 and CYP1A2 activities induced by DBA in human breast cancer cells (MCF-7), suggesting a potential chemopreventive role. nih.gov The inhibition can be direct, affecting the enzyme's catalytic activity, or it can interfere with the protein expression levels. nih.gov
The balance between enzyme induction and inhibition is a critical determinant of individual susceptibility to the toxic effects of DBA.
In Vitro and In Vivo Models for Studying Metabolic Activation
A variety of experimental models have been essential for understanding the metabolic activation of Dibenz[a,h]anthracene (DBA). These models range from subcellular fractions to whole organisms, each providing unique insights.
In Vitro Models:
Subcellular Fractions: Liver microsomes from rats, particularly those pretreated with inducers like Aroclor 1254 or 3-methylcholanthrene, are widely used. nih.govnih.gov These preparations contain a high concentration of CYP enzymes and epoxide hydrolase, allowing for the study of metabolite formation and DNA adducts in a controlled environment. nih.govnih.gov Hamster liver microsomes have also been noted for their superiority in the bioactivation of PAHs. nih.gov
Recombinant Enzymes: Systems using cDNA-expressed human CYP enzymes (e.g., CYP1A1, 1A2, 1B1, 2C9) have allowed researchers to pinpoint the specific roles of individual enzymes in DBA metabolism. nih.govuq.edu.au These studies have shown that CYP1A2 and CYP2C9 are highly active in human liver microsomes for metabolizing DBA, with CYP2C9 showing the highest efficiency in forming the critical 3,4-dihydrodiol. nih.gov
Cell Lines: Various cultured cell lines are employed to study metabolism and its consequences in an intact cellular context. Human cell lines such as hepatoma G2 (HepG2), breast cancer MCF-7, and B-lymphocytes (RPMI-1788) have been used to investigate DBA metabolism, enzyme induction, and genotoxicity. nih.govnih.govnih.gov Primary cultures of hamster embryo cells have also been used to examine the formation of DNA adducts following DBA exposure. oup.com
In Vivo Models:
Animal Models: The mouse skin model is a classic system for studying PAH carcinogenesis. Topical application of DBA and its metabolites to mouse skin has been instrumental in identifying key activation pathways, such as the formation of bis-diol-epoxides, and linking them to DNA adduct formation. nih.gov Rat models, often using Sprague-Dawley rats, are used to generate liver homogenates for metabolic studies and to investigate systemic toxicity. nih.govnih.govfrigidzonemedicine.com.cn Studies in Muta™Mouse have been used to assess hepatic genotoxicity and toxicogenomic responses to DBA. medchemexpress.com
These diverse models, often used in combination, have been crucial for building a comprehensive picture of how DBA is processed in biological systems and how this processing leads to its toxic and carcinogenic effects.
Interactive Data Table: Research Findings on Dibenz[a,h]anthracene Metabolism
| Finding | Enzymes/System Studied | Model System | Key Metabolites Identified | Reference |
|---|---|---|---|---|
| Stereoselective metabolism to R,R-enantiomers of dihydrodiols. | Cytochrome P-450c, microsomal epoxide hydrolase | Aroclor 1254-pretreated rat liver microsomes | trans-1,2-, -3,4-, and -5,6-dihydrodiols | nih.gov |
| CYP1A2 and CYP2C9 are most active in total DBA metabolism. | Recombinant human CYPs (1A2, 2B6, 2C9, etc.) | cDNA-expressed in hepatoma G2 cells | Dihydrodiols, phenols | nih.gov |
| DBA induces aryl hydrocarbon hydroxylase activity. | Aryl hydrocarbon hydroxylase (CYP1A family) | Human B-lymphocyte cell line (RPMI-1788) | Not specified (activity measured) | nih.gov |
| Inhibition of DBA-induced CYP1A1/1A2 activity. | CYP1A1, CYP1A2 | Human breast cancer cells (MCF-7) | Not specified (activity measured) | nih.gov |
| Formation of a bis-diol-epoxide via a 3,4,10,11-bis-diol. | Endogenous metabolic enzymes | Mouse skin (in vivo) | DBA-3,4,10,11-bis-diol, bis-diol-epoxide | nih.gov |
| Metabolism to phenols and multiple dihydrodiols. | Endogenous metabolic enzymes | Rat-liver homogenates | 3- and 4-hydroxy-DBA, 1,2-, 3,4-, and 5,6-dihydrodiols | nih.gov |
Genotoxicity and Mutagenicity Induced by 3 Acetoxydibenz A,h Anthracene Analogues and Metabolites
Induction of DNA Damage and Chromosomal Aberrations
The metabolic activation of dibenz[a,h]anthracene (B1670416) is a critical step in its ability to cause genetic damage. This process, primarily carried out by cytochrome P-450 enzymes, converts the relatively inert hydrocarbon into highly reactive epoxides and dihydrodiols. iarc.frmst.dk These metabolites can bind covalently to DNA, forming adducts that lead to DNA damage, trigger cellular damage responses, and can result in chromosomal aberrations. iarc.frmedchemexpress.com
DNA Strand Breaks and DNA Damage Response
Metabolites of dibenz[a,h]anthracene are known to induce DNA damage. epa.govnih.govtpub.com The formation of DNA adducts by these reactive metabolites can lead to distortions in the DNA structure, which may result in single-strand breaks. medchemexpress.comnih.gov This damage, in turn, activates a cellular DNA damage response, which can lead to cell cycle arrest and apoptosis through both p53-dependent and independent pathways. medchemexpress.comruixibiotech.com
However, some studies have shown that while certain polycyclic hydrocarbons like benzo[a]pyrene (B130552) and 3-methylcholanthrene (B14862) induce significant morphologic transformation in C3H/10T1/2 clone 8 cells, they cause little to no detectable DNA single-strand breaks. nih.gov In contrast, dibenz[a,h]anthracene produced a weaker transformative response in these cells. nih.gov
Sister Chromatid Exchange Induction
Sister chromatid exchange (SCE) is the reciprocal exchange of DNA between sister chromatids and is a sensitive indicator of genetic damage. doi.org While information specifically on 3-Acetoxydibenz[a,h]anthracene is scarce, studies on the parent compound and its analogues are informative. One available study on dibenz[a,h]anthracene indicated that it induced sister chromatid exchange in vivo. inchem.org Research on other PAHs, such as benz[a]anthracene, has shown that they can induce SCE in Chinese hamster ovary (CHO) cells and other cell lines. besjournal.com
Mutagenic Potential in Bacterial and Mammalian Cell Systems
Dibenz[a,h]anthracene and its metabolites have demonstrated mutagenic activity in a variety of testing systems, confirming their ability to induce permanent changes in the genetic material of both bacterial and mammalian cells. wikipedia.orgepa.govinchem.org
Reverse Mutation Assays (e.g., Salmonella typhimurium)
The Ames test, which utilizes strains of Salmonella typhimurium to detect reverse mutations, is a widely used method for assessing mutagenicity. Dibenz[a,h]anthracene has tested positive in this assay, but it requires metabolic activation by an external system, such as a rat liver S9 fraction, to become mutagenic. inchem.orgnih.gov
The mutagenicity of DBA is highly dependent on its metabolism. Studies have shown that the trans-3,4-dihydroxy-3,4-dihydrodibenzo[a,h]anthracene (a dihydrodiol metabolite) is activated into products that are significantly more mutagenic to S. typhimurium strain TA100 than the metabolites of the parent DBA or its other dihydrodiols. aacrjournals.orgaacrjournals.org This finding supports the "bay region theory," which posits that diol epoxides in the bay region of PAHs are the ultimate carcinogenic metabolites. aacrjournals.org The K-region epoxide of DBA is the only derivative that has been shown to be mutagenic without metabolic activation and exhibits a different mutagenic specificity, being active in strain TA1537 as well. nih.gov
| Compound/Metabolite | S. typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| Dibenz[a,h]anthracene (DBA) | TA98, TA100, TA1537 | Required | Positive | inchem.orgnih.gov |
| trans-3,4-dihydrodiol of DBA | TA100 | Required | Highly Mutagenic | aacrjournals.orgaacrjournals.org |
| trans-5,6-dihydrodiol of DBA | TA100 | Required | Mutagenic | aacrjournals.org |
| K-region epoxide of DBA | TA98, TA100, TA1537 | Not Required | Positive | nih.gov |
Forward Mutation Assays
Forward mutation assays detect a broader range of mutational events compared to reverse mutation assays. Dibenz[a,h]anthracene has been shown to be positive in forward mutation assays using Chinese hamster V79 cells, indicating its ability to induce mutations at various genetic loci. ca.gov
Gene Mutation in Mammalian Cell Cultures
Consistent with its activity in bacterial and forward mutation assays, dibenz[a,h]anthracene and its metabolites are capable of inducing gene mutations in various mammalian cell cultures. epa.govnih.govtpub.combiocat.com For instance, in a study using Chinese hamster cells, the K-region epoxide and a phenol (B47542) derivative of dibenz[a,h]anthracene were found to be mutagenic, with the phenol showing greater activity than the epoxide in this particular system. pnas.org This underscores that metabolic activation is a prerequisite for the mutagenic activity of the parent hydrocarbon in mammalian cells. pnas.org Furthermore, five priority PAHs, including dibenz[a,h]anthracene, were found to induce significant positive responses in the lacZ mutation assay in MutaMouse FE1 cells. acs.org
| Compound/Analogue | Cell Line | Assay Type | Result | Reference |
|---|---|---|---|---|
| Dibenz[a,h]anthracene | Chinese hamster V79 cells | Forward Mutation | Positive | ca.gov |
| Dibenz[a,h]anthracene Phenol Derivative | Chinese hamster cells | Gene Mutation (8-azaguanine resistance) | Mutagenic | pnas.org |
| Dibenz[a,h]anthracene K-region Epoxide | Chinese hamster cells | Gene Mutation (8-azaguanine resistance) | Mutagenic | pnas.org |
| Dibenz[a,h]anthracene | MutaMouse FE1 cells | Gene Mutation (lacZ) | Positive | acs.org |
Mechanisms of Genotoxicity: Direct DNA Damage versus Oxidative Stress
The genotoxicity of analogues and metabolites of dibenz[a,h]anthracene (DBA) is a complex process that can proceed through multiple pathways. The primary mechanisms responsible for the DNA damage induced by these compounds are direct covalent binding to DNA, forming bulky adducts, and the generation of oxidative stress, which leads to indirect DNA damage. environmed.plresearchgate.net
Direct DNA Damage:
The predominant mechanism of genotoxicity for many polycyclic aromatic hydrocarbons (PAHs), including DBA and its metabolites, involves metabolic activation into reactive electrophilic species that can covalently bind to nucleophilic sites on DNA. d-nb.info This process, often referred to as direct genotoxicity, begins with Phase I metabolism, where enzymes like cytochrome P-450 monooxygenases introduce epoxide groups onto the aromatic structure. nih.goveuropa.eu These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. nih.gov Subsequent epoxidation of these dihydrodiols can produce highly reactive diol epoxides, which are considered ultimate carcinogens. d-nb.infoeuropa.eu
These reactive intermediates, particularly diol epoxides, form stable covalent bonds with DNA, creating what are known as DNA adducts. d-nb.infowikipedia.org The formation of these bulky adducts distorts the DNA helix, interfering with critical cellular processes like DNA replication and transcription. d-nb.infowikipedia.org If not repaired, this damage can lead to permanent changes in the DNA sequence, known as mutations, during cell division. wikipedia.org For instance, metabolites of DBA, such as its dihydrodiols, are known to form DNA adducts upon metabolic activation. nih.gov Specifically, the bay-region 3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-DBA is a reactive metabolite that forms DNA adducts. nih.gov
Oxidative Stress:
In addition to direct covalent binding, PAH metabolites can induce genotoxicity indirectly by causing oxidative stress. environmed.ploecd.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. oecd.orgmdpi.com The metabolic cycling of PAH metabolites can generate ROS, such as superoxide (B77818) anions and hydrogen peroxide. environmed.pl
These highly reactive oxygen species can damage cellular macromolecules, including DNA. oecd.org Oxidative DNA damage can manifest as single- and double-strand breaks, or as oxidized bases, with 8-oxo-2'-deoxyguanosine (8-oxo-dG) being a common and highly mutagenic lesion. environmed.ploecd.org Unlike the formation of bulky adducts, this pathway does not involve the direct covalent binding of the PAH metabolite to the DNA molecule. environmed.pl Instead, the damage is mediated by the ROS generated during metabolic processes. oecd.org This oxidative damage can lead to mutations and chromosomal aberrations if not properly repaired by the cell's DNA repair machinery. oecd.org Therefore, the genotoxicity of DBA analogues and metabolites can be a result of both direct interaction with DNA and the indirect effects of oxidative stress.
Relationship Between DNA Adducts and Mutagenesis
A direct and quantifiable relationship exists between the formation of DNA adducts by chemical carcinogens and the induction of mutations. psu.edu DNA adducts are considered a critical biomarker of the biologically effective dose of a carcinogen, as their presence signifies that the compound has reached and reacted with the genetic material. d-nb.info The formation of these adducts is a key initiating event in chemical carcinogenesis. semanticscholar.org
The mutagenic potential of a DNA adduct is linked to its ability to disrupt the fidelity of DNA replication. d-nb.infowikipedia.org When the DNA polymerase encounters a bulky adduct on the template strand, it can be blocked, or it may insert an incorrect nucleotide opposite the lesion, leading to a point mutation (a base substitution) in the subsequent round of replication. d-nb.info If the adduct causes a more significant distortion of the DNA helix, it can lead to frameshift mutations (insertions or deletions). researchgate.net
Research on DBA and its metabolites has provided insights into this relationship. Different metabolites and their stereoisomers can form distinct adducts with varying mutagenic efficiencies. For example, studies with the enantiomers of DBA trans-dihydrodiols in Salmonella typhimurium TA100 have shown marked differences in mutagenicity. nih.gov The S,S enantiomers of trans-1,2- and -5,6-dihydrodiol were found to be more mutagenic than their R,R counterparts. nih.gov Conversely, for the trans-3,4-dihydrodiol, the R,R enantiomer produced stronger mutagens, highlighting how the specific stereochemistry of the metabolite dictates the mutagenic outcome. nih.gov
Furthermore, studies have shown a correlation between the level of DNA binding and mutagenic activity. For instance, DBA-3,4,10,11-bisdiol, a metabolite of DBA, demonstrated a higher DNA binding yield than (-)-DBA-3,4-diol, which is known as the most mutagenic 3,4-diol enantiomer. nih.gov This suggests that while the quantity of adducts is important, the structural nature of the adduct and its processing by DNA repair and replication machinery are crucial determinants of its ultimate mutagenic effect. psu.edunih.gov The failure to properly repair these DNA adducts before cell division can fix the damage as a permanent mutation, potentially leading to the initiation of cancer. semanticscholar.org
Data Tables
Table 1: DNA Binding Yield of Dibenz[a,h]anthracene (DBA) Metabolites
This table presents the in vitro DNA binding capacity of different DBA metabolites when activated by rat liver microsomes. The binding yield indicates the extent to which each metabolite covalently binds to DNA.
| Compound/Metabolite | DNA Binding Yield (pmol/mg DNA) | Reference |
| (-)-DBA-3,4-diol | 23 ± 6 | nih.gov |
| DBA-3,4,10,11-bisdiol | 38 ± 12 | nih.gov |
Data shows mean ± standard deviation.
Table 2: Mutagenicity of Dibenz[a,h]anthracene (DBA) Dihydrodiol Enantiomers
This table summarizes the relative mutagenic potential of different stereoisomers (enantiomers) of DBA dihydrodiols when metabolically activated and tested in the Salmonella typhimurium TA100 bacterial reversion assay.
| Dihydrodiol Enantiomer | Relative Mutagenicity | Reference |
| trans-1,2-Dihydrodiol (S,S) | More mutagenic than R,R enantiomer | nih.gov |
| trans-3,4-Dihydrodiol (R,R) | More mutagenic than S,S enantiomer | nih.gov |
| trans-5,6-Dihydrodiol (S,S) | More mutagenic than R,R enantiomer | nih.gov |
Carcinogenic Potential and Molecular Pathology in Studies Involving Dibenz A,h Anthracene and Its Derivatives
In Vitro Cell Transformation Assays
In vitro cell transformation assays (CTAs) are critical short-term methods for predicting the carcinogenic potential of chemical compounds. nih.goveuropa.eu These assays measure the ability of a chemical to induce phenotypic changes in cultured cells, causing them to behave like tumor cells. nih.gov This process models key stages of carcinogenesis, including the acquisition of immortality and the ability to form foci. europa.eu CTAs can identify both tumor-initiating and tumor-promoting activities. nih.govmdpi.com
Dibenz[a,h]anthracene (B1670416) (DB[a,h]A), the parent compound of 3-Acetoxydibenz[a,h]anthracene, has demonstrated positive results in such assays. chemicalbook.cominchem.org In an international validation study using the Bhas 42 cell line, which is predisposed to transformation, DB[a,h]A was consistently shown to have tumor-initiating activity. nih.goveuropa.eu This indicates its ability to induce the initial genetic alterations that can lead to cancer. The positive results in these assays are considered sufficient evidence that DB[a,h]A is active in short-term tests for carcinogenicity. inchem.org
Summary of In Vitro Cell Transformation Assay Findings for Dibenz[a,h]anthracene
| Assay System | Finding | Inferred Activity | Reference |
|---|---|---|---|
| Bhas 42 Cell Transformation Assay | Positive | Tumor Initiator | nih.gov |
| Mammalian Cell Morphological Transformation | Positive | Carcinogenic Potential | inchem.orgnih.gov |
| Bacterial DNA Damage/Mutagenicity Assays | Positive | Mutagenic | chemicalbook.com |
| Mammalian Cell DNA Damage/Mutagenicity | Positive | Mutagenic | chemicalbook.com |
Tumor Initiation and Promotion Studies in Animal Models
Animal models are fundamental to understanding the multi-stage process of chemical carcinogenesis, which involves distinct phases of initiation and promotion. Initiation involves irreversible DNA damage, while promotion involves the clonal expansion of initiated cells. Dibenz[a,h]anthracene is a well-established tumor initiator in animal studies. chemicalbook.com
Research using a two-stage tumorigenesis system in mouse skin has provided significant insights. Studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structurally related and extensively studied PAH, show that certain metabolites are far more potent initiators than the parent compound. nih.govnih.gov Specifically, the trans-3,4-dihydrodiol of DMBA was found to be a much more active tumor initiator than DMBA itself, suggesting that a "bay region" diol-epoxide is likely the ultimate carcinogenic form. nih.gov While direct studies on this compound are limited, the findings for related PAHs underscore the principle that metabolic activation is a prerequisite for tumor initiation. DB[a,h]A itself has been shown to induce tumors in various animal models following different routes of exposure, confirming its role as an initiator of carcinogenesis. springfieldmo.gov
Tumor Initiation and Promotion Findings for Dibenz[a,h]anthracene and Related Compounds
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Dibenz[a,h]anthracene | Mouse | Confirmed tumor initiator. | chemicalbook.com |
| Dibenz[a,h]anthracene | Mouse | Induces skin tumors (papillomas and carcinomas) upon dermal application. | springfieldmo.gov |
| 7,12-dimethylbenz[a]anthracene (DMBA) | Mouse | Used as a model initiator in skin carcinogenesis studies. | nih.gov |
| trans-3,4-dihydrodiol of DMBA | Mouse | Demonstrated significantly higher tumor-initiating activity on skin than the parent compound, DMBA. | nih.gov |
Organ-Specific Carcinogenicity and Target Tissues
The carcinogenic effects of Dibenz[a,h]anthracene are not uniform throughout the body; instead, the compound exhibits organ-specific toxicity, targeting several distinct tissues in animal models. The site of tumor development is influenced by the route of exposure and the metabolic capabilities of the different organs.
There is substantial evidence that DB[a,h]A causes tumors in the lungs, skin, and mammary glands. nj.gov In various animal studies, DB[a,h]A has been shown to induce lung tumors in mice and hamsters, skin papillomas and carcinomas in mice, and kidney adenocarcinomas in frogs. springfieldmo.gov Oral administration to mice resulted in tumors of the forestomach, and in some cases, tumors in the lung, heart, and intestine. nih.gov The liver and kidneys are also recognized as potential target organs for the toxic effects of DB[a,h]A. chemicalbook.comnj.gov
Organ-Specific Carcinogenicity of Dibenz[a,h]anthracene in Animal Models
| Target Organ/Tissue | Animal Model | Tumor Type | Reference |
|---|---|---|---|
| Lung | Mouse, Hamster | Carcinoma, Adenoma | chemicalbook.comspringfieldmo.govnj.gov |
| Skin | Mouse | Papilloma, Carcinoma | chemicalbook.comspringfieldmo.govnj.gov |
| Forestomach | Mouse | Squamous Cell Carcinoma, Papilloma | nih.gov |
| Kidney | Frog, Mouse | Adenocarcinoma | chemicalbook.comspringfieldmo.gov |
| Mammary Gland | Not Specified | Cancer | nj.gov |
| Liver | Mouse | Cancer | chemicalbook.com |
Role of Specific Metabolites in Tumorigenesis
The carcinogenicity of Dibenz[a,h]anthracene, like many PAHs, is not caused by the compound itself but by its metabolic activation into reactive intermediates. nih.gov This process is primarily carried out by cytochrome P450 (CYP) enzymes, particularly members of the CYP1A and CYP1B families, which are expressed in the lungs and other tissues. nih.govnih.gov
The prevailing theory of PAH carcinogenesis involves the formation of diol-epoxides in the "bay region" of the molecule. nih.gov For DB[a,h]A, metabolism leads to the formation of various dihydrodiols and phenols. nih.gov The trans-3,4-dihydrodiol is recognized as a key precursor to the ultimate carcinogen, the 3,4-diol-1,2-epoxide. nih.gov This highly reactive epoxide can bind covalently to DNA, forming adducts that lead to mutations in critical genes, such as the p53 tumor suppressor, ultimately initiating tumorigenesis. nih.govnih.gov Studies with human P450 enzymes have identified CYP2C9, CYP1A2, and CYP2B6 as being particularly efficient at producing the carcinogenic precursor, trans-3,4-dihydrodiol, from DB[a,h]A. nih.gov
Key Metabolites of Dibenz[a,h]anthracene in Carcinogenesis
| Metabolite | Enzymes Involved | Role in Tumorigenesis | Reference |
|---|---|---|---|
| trans-3,4-dihydrodiol | CYP2C9, CYP1A2, CYP2B6 | Proximal carcinogen; a precursor to the ultimate carcinogen. | nih.gov |
| 3,4-diol-1,2-epoxide | Epoxide Hydrolase, CYP Enzymes | Ultimate carcinogen; reacts with DNA to form adducts, causing mutations. | nih.govnih.govnih.gov |
| Phenols (e.g., 3-hydroxydibenz[a,h]anthracene) | CYP Enzymes | Metabolic products; their role can vary, some may be detoxification products while others contribute to toxicity. | nih.gov |
Immunosuppressive Effects Related to Carcinogenic PAHs
The immunosuppressive properties of high doses of carcinogenic PAHs were first observed in studies involving mice treated with 3-methylcholanthrene (B14862) and Dibenz[a,h]anthracene. nih.gov This effect suggests that exposure to these compounds can compromise immune surveillance, a critical defense mechanism against the development of tumors. By weakening the immune response, PAHs like DB[a,h]A may create a more permissive environment for initiated cells to proliferate and progress toward malignancy. While the precise mechanisms are complex, this immunosuppressive action is considered an important component of the multifaceted carcinogenic activity of PAHs. nih.gov
Cellular and Molecular Responses to 3 Acetoxydibenz A,h Anthracene Induced Stress
Activation of DNA Damage Response Pathways
There is no available data on the activation of DNA damage response pathways specifically induced by 3-Acetoxydibenz[a,h]anthracene.
Induction of Cell Cycle Arrest
Information regarding the induction of cell cycle arrest by this compound is not available in the current scientific literature.
Mechanisms of Apoptosis (Tp53-dependent and Tp53-independent)
There are no studies detailing the mechanisms of apoptosis, either Tp53-dependent or Tp53-independent, in response to cellular stress induced by this compound.
Impact on Cell Proliferation and Viability
The impact of this compound on cell proliferation and viability has not been documented in the reviewed literature.
Effects on Gene Expression and Signal Transduction Pathways
Specific effects of this compound on gene expression and associated signal transduction pathways have not been identified in scientific research.
Detoxification and Biotransformation Mechanisms Relevant to 3 Acetoxydibenz A,h Anthracene Metabolism
Phase II Conjugation Pathways (e.g., Glucuronidation, Glycine (B1666218) Conjugation)
Phase II biotransformation reactions involve the conjugation of metabolites with endogenous molecules, a process that significantly increases their water solubility and facilitates their excretion. nih.govderangedphysiology.com For phenolic derivatives of dibenz[a,h]anthracene (B1670416), such as the presumed initial metabolite 3-hydroxydibenz[a,h]anthracene, the principal Phase II pathways are glucuronidation and sulfation. nih.govmst.dk
Glucuronidation: This is a major detoxification pathway for a wide array of xenobiotics, including the phenolic metabolites of PAHs. nih.gov The reaction involves the transfer of a glucuronic acid moiety from uridine-5'-diphosphate (B1205292) glucuronic acid (UDPGA) to the hydroxyl group of the substrate. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of a highly water-soluble glucuronide conjugate that can be readily excreted. nih.gov Studies on various phenols of dibenz[a,h]anthracene have demonstrated that they are effective substrates for glucuronidation. nih.gov
Glutathione (B108866) Conjugation: While direct glycine conjugation of PAH phenols is not a primary metabolic route, conjugation with glutathione (GSH) is a critical detoxification mechanism for reactive electrophilic intermediates of DBA, such as epoxides. portlandpress.comoup.com Rat liver homogenates have been shown to metabolize dibenz[a,h]anthracene to a glutathione conjugate, likely S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione. portlandpress.com This pathway, catalyzed by glutathione S-transferases (GSTs), plays a pivotal role in neutralizing the carcinogenic potential of diol epoxides, which are ultimate carcinogenic metabolites of many PAHs. oup.comoup.com
Role of Specific Detoxification Enzymes (e.g., UDP-glucuronosyltransferases, Glutathione S-transferases)
The detoxification of dibenz[a,h]anthracene metabolites is orchestrated by specific families of Phase II enzymes.
UDP-glucuronosyltransferases (UGTs): These enzymes are central to the glucuronidation of phenolic metabolites of DBA. nih.govnih.gov Research has shown that the glucuronidation of different hydroxy isomers of dibenz[a,h]anthracene is regioselective and can be induced by different types of compounds. For instance, the glucuronidation of 3-hydroxydibenz[a,h]anthracene is markedly inducible by phenobarbital. nih.gov This suggests that specific UGT isoforms are responsible for the detoxification of particular DBA phenols. A strong correlation has been observed between the purification factors of phenol (B47542) UGTs and their induction factors, highlighting their specific role in this metabolic process. nih.gov
Glutathione S-transferases (GSTs): GSTs are a superfamily of enzymes crucial for cellular protection against electrophilic compounds, including the reactive epoxides of PAHs. oup.com The human GST A1-1 isoenzyme has been shown to catalyze the conjugation of bay and fjord region diol epoxides of various PAHs with glutathione. oup.com The catalytic efficiency of GSTs can be influenced by the stereochemistry of the diol epoxide, with certain enantiomers being preferentially conjugated. oup.com Some PAHs have the potential to induce GST activity in human liver tissue, which can impact their own detoxification and carcinogenic activity. oup.com For example, dibenz[a,h]anthracene has been shown to enhance GST activity in rat liver slices. oup.com
Table 1: Key Detoxification Enzymes and Their Roles in Dibenz[a,h]anthracene Metabolism
| Enzyme Family | Specific Enzyme/Isoform | Substrate | Function | Reference |
|---|---|---|---|---|
| UDP-glucuronosyltransferases (UGTs) | Phenol UGTs (inducible by phenobarbital) | 3-hydroxydibenz[a,h]anthracene | Catalyzes the conjugation with glucuronic acid to form water-soluble glucuronides. | nih.gov |
| Glutathione S-transferases (GSTs) | GST A1-1 | Diol epoxides of dibenz[a,h]anthracene | Catalyzes the conjugation with glutathione to neutralize reactive electrophiles. | oup.com |
Mechanisms of Excretion of Conjugated Metabolites
Once conjugated, the water-soluble metabolites of dibenz[a,h]anthracene are efficiently eliminated from the body. The primary routes of excretion for PAH metabolites are through the bile and urine. mst.dk The increased polarity of the glucuronide and glutathione conjugates prevents their reabsorption in the renal tubules and facilitates their transport into the bile. nih.govmst.dk
Biliary excretion is a major pathway for the elimination of high molecular weight conjugates. mst.dk These conjugates are transported from the liver into the bile and then into the intestine, where they can be excreted in the feces. mst.dk Enterohepatic circulation, where metabolites excreted in the bile are reabsorbed in the intestine, can occur, potentially leading to prolonged exposure. mst.dk Urinary excretion is the other significant route for the elimination of water-soluble conjugates. mst.dk
Modulation of Detoxification Pathways by Dietary and Environmental Factors
The efficiency of detoxification pathways for dibenz[a,h]anthracene can be influenced by various external factors, including diet and exposure to other environmental chemicals.
Dietary Factors: Certain dietary components have been shown to modulate the activity of xenobiotic-metabolizing enzymes. jfda-online.com For example, natural compounds found in cruciferous vegetables, such as indole-3-carbinol (B1674136) and sulforaphane, can influence the metabolism of PAHs. nih.gov Resveratrol, a compound found in grapes and other fruits, has been demonstrated to act as a chemoprotective agent against PAH-induced toxicities by affecting the expression and activity of metabolizing enzymes. jfda-online.com These dietary constituents can either enhance the detoxification pathways, leading to more rapid clearance of carcinogens, or in some cases, alter metabolism in ways that could potentially modify toxicity. jfda-online.comnih.gov
Environmental Factors: Exposure to other PAHs or environmental contaminants can induce the expression of both Phase I and Phase II enzymes. nih.govoup.com For instance, pretreatment of rats with Aroclor 1254, a mixture of polychlorinated biphenyls, alters the metabolic profile of dibenz[a,h]anthracene. nih.gov Similarly, exposure to 3-methylcholanthrene (B14862) can induce specific UGTs involved in the glucuronidation of DBA phenols. nih.gov This induction of metabolizing enzymes can significantly alter the rate and balance between activation and detoxification of dibenz[a,h]anthracene.
Table 2: Modulation of Dibenz[a,h]anthracene Detoxification
| Factor | Modulator | Effect on Detoxification | Reference |
|---|---|---|---|
| Dietary | Indole-3-carbinol, Sulforaphane | Can influence the metabolism of PAHs. | nih.gov |
| Dietary | Resveratrol | Acts as a chemoprotective agent by modulating metabolizing enzymes. | jfda-online.com |
| Environmental | Aroclor 1254 | Alters the metabolic profile of dibenz[a,h]anthracene. | nih.gov |
| Environmental | 3-Methylcholanthrene | Induces specific UGTs involved in the glucuronidation of DBA phenols. | nih.gov |
Advanced Methodologies for the Study of 3 Acetoxydibenz A,h Anthracene and Its Biological Effects
Chromatographic Techniques for Metabolite and Adduct Analysis
Chromatographic methods are indispensable for the separation and purification of the complex mixtures of metabolites and DNA adducts formed from 3-Acetoxydibenz[a,h]anthracene.
High Performance Liquid Chromatography (HPLC) for Diol and Adduct Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAH metabolites and their DNA adducts. For compounds like this compound, which are metabolized to various polar derivatives including dihydrodiols, HPLC provides the necessary resolution to separate these closely related structures. Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
The separation of diol metabolites is critical as their stereochemistry often dictates their ultimate carcinogenicity. Furthermore, HPLC is used to isolate and purify DNA adducts from complex biological matrices following in vitro or in vivo exposures. nih.govnih.gov These purified adducts can then be subjected to further structural analysis. The choice of column, such as those with C18 modifications, and the optimization of the mobile phase gradient are critical for achieving the desired separation. nih.gov
Table 8.1: Typical HPLC Parameters for PAH Metabolite and Adduct Analysis
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of water and acetonitrile or methanol |
| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 100 µL |
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of metabolites and DNA adducts. When coupled with HPLC (LC-MS), it provides a robust platform for identifying compounds in complex mixtures. hhearprogram.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions. chemrxiv.org
For the structural elucidation of a this compound-DNA adduct, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion (the adduct) is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides crucial information about the structure of the adduct, including the site of adduction on the DNA base and the nature of the PAH metabolite involved. nih.gov
32P-Postlabeling for DNA Adduct Detection
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.gov This makes it particularly suitable for studying the genotoxicity of compounds like this compound, where adduct levels in biological samples may be very low. The procedure involves several key steps:
Enzymatic digestion of DNA to 3'-mononucleotides.
Enrichment of the adducted nucleotides.
Radiolabeling of the adducted nucleotides with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.
Separation of the ³²P-labeled adducts by thin-layer chromatography (TLC) or HPLC.
Detection and quantification of the adducts by autoradiography and scintillation counting. nih.govokayama-u.ac.jp
This technique has been widely applied to study the DNA binding of various PAHs and their metabolites. nih.govsigmaaldrich.com
Spectroscopic Methods in Adduct Characterization
Spectroscopic techniques, particularly UV-Vis and fluorescence spectroscopy, are instrumental in characterizing PAH-DNA adducts. These methods provide insights into the binding interactions between the compound and DNA.
Upon binding to DNA, the UV-Vis absorption spectrum of a PAH, such as this compound, may exhibit changes like hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths), which are indicative of intercalation. nih.gov
Fluorescence spectroscopy is also highly informative. The intrinsic fluorescence of the dibenz[a,h]anthracene (B1670416) moiety can be quenched or enhanced upon adduct formation. Competitive displacement assays using fluorescent DNA intercalators like ethidium (B1194527) bromide can further elucidate the binding mode. nih.govscribd.com The changes in the fluorescence emission spectra provide evidence for the formation of adducts and can be used to determine binding constants. researchgate.net
Table 8.2: Spectroscopic Changes Observed Upon PAH-DNA Adduct Formation
| Spectroscopic Technique | Observed Change | Interpretation |
| UV-Vis Spectroscopy | Hypochromism and Bathochromic Shift | Intercalative binding |
| Fluorescence Spectroscopy | Quenching or enhancement of intrinsic fluorescence | Adduct formation, changes in the microenvironment of the fluorophore |
In Vitro Systems for Metabolic and Genotoxicity Studies (e.g., Hepatocytes, Microsomal Preparations, Cell Cultures)
In vitro systems are essential for studying the metabolism of this compound and its potential to cause genetic damage. These systems allow for controlled experiments to elucidate metabolic pathways and identify reactive intermediates.
Microsomal Preparations: Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are key in the phase I metabolism of PAHs. nih.govbioivt.com Incubating this compound with liver microsomes from rats or humans, often from donors with induced CYP activity, allows for the identification of primary metabolites like dihydrodiols. nih.govnih.gov
Hepatocytes: Intact liver cells (hepatocytes) provide a more complete metabolic system, containing both phase I and phase II enzymes. chemrxiv.org This allows for the study of the full metabolic pathway, including the formation of water-soluble conjugates that are part of the detoxification process.
Cell Cultures: Various mammalian cell lines, such as Chinese hamster ovary (CHO) cells or human cell lines, are used to assess the genotoxic effects of the compound and its metabolites. Some cell lines are metabolically competent, while others may require the addition of an external metabolic activation system (e.g., S9 fraction from liver homogenate). nih.gov
Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay, Chromosomal Aberration Assay)
A battery of genotoxicity assays is used to evaluate the potential of this compound to induce mutations and chromosomal damage.
Ames Test (Bacterial Reverse Mutation Assay): This widely used initial screening test assesses the mutagenic potential of a substance. nih.gov It utilizes strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid. nih.gov The test is conducted both with and without a metabolic activation system (S9 mix) to account for the need for metabolic activation of many carcinogens. nih.gov
Micronucleus Assay: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. nih.gov An increase in the frequency of micronucleated cells in a treated population indicates that the compound is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss). nih.gov The assay can be performed in vitro using cultured cells or in vivo.
Chromosomal Aberration Assay: This cytogenetic test directly visualizes structural changes in chromosomes in metaphase cells. eurofins.com Cultured mammalian cells are exposed to the test substance, and then chromosomes are prepared and analyzed for aberrations such as breaks, deletions, and exchanges. oecd.org This assay provides a direct measure of the clastogenic potential of a compound. eurofins.com
Table 8.3: Overview of Genotoxicity Assays
| Assay | Endpoint Measured | Type of Damage Detected |
| Ames Test | Gene mutation (reversion) | Point mutations, frameshift mutations |
| Micronucleus Assay | Formation of micronuclei | Chromosome breaks, chromosome loss |
| Chromosomal Aberration Assay | Structural chromosomal abnormalities | Breaks, deletions, translocations, exchanges |
Translational Implications and Future Research Trajectories for 3 Acetoxydibenz A,h Anthracene Research
Biomarker Development for Exposure and Effect
The development of reliable biomarkers is crucial for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs) like dibenz[a,h]anthracene (B1670416) and understanding their potential health effects. While research on specific biomarkers for 3-acetoxydibenz[a,h]anthracene is limited, broader studies on dibenz[a,h]anthracene (DahA) and other PAHs provide a strong foundation for future investigations.
Biomarkers of exposure can be measured in various biological samples. For instance, methods are available to quantify PAHs in tissues like adipose, lung, and liver. cdc.gov Urinary metabolites are also valuable indicators of exposure. iarc.fr For example, 1-hydroxypyrene (B14473) is a commonly used biomarker for general PAH exposure, though its utility is debated since pyrene (B120774) itself is not carcinogenic. iarc.fr This has led to the exploration of other metabolites, such as 3-hydroxy-B[a]P, as potential biomarkers. iarc.fr
Biomarkers of effect indicate the biological response to a chemical exposure. For DahA, studies in animal models have identified several potential biomarkers. In common carp (B13450389) exposed to DahA, significant increases in DNA damage, 7-ethoxyresorufin-O-deethylase (EROD) activity, and vitellogenin (VTG) levels were observed. nih.gov EROD activity is a measure of the induction of cytochrome P450 enzymes, which are involved in PAH metabolism. vliz.be DNA adducts, which are formed when PAHs or their metabolites bind to DNA, are considered a key biomarker of genotoxic effect and are strongly associated with lung cancer risk. nih.govmedchemexpress.com
Metabolomics studies are emerging as a powerful tool for identifying novel biomarkers. In rats exposed to DahA, researchers identified 13 differential metabolites in the serum that could serve as biomarkers for pulmonary injury. frigidzonemedicine.com.cn These metabolic changes pointed to disruptions in folate biosynthesis, glycerophospholipid metabolism, and nitrogen metabolism. frigidzonemedicine.com.cnresearchgate.net
Table 1: Potential Biomarkers for Dibenz[a,h]anthracene Exposure and Effect
| Biomarker Category | Specific Biomarker | Biological Sample | Significance |
|---|---|---|---|
| Exposure | PAH Metabolites | Urine | Indicates recent exposure to parent PAHs. iarc.fr |
| Parent PAH Compounds | Adipose, Lung, Liver Tissue | Reflects body burden and accumulated exposure. cdc.gov | |
| Effect | DNA Adducts | Various Tissues | Indicates genotoxic damage and potential cancer risk. nih.govmedchemexpress.com |
| EROD Activity | Liver | Measures induction of metabolic enzymes (CYP1A1). nih.govvliz.be | |
| Vitellogenin (VTG) | Blood/Plasma | Indicates endocrine disruption in aquatic species. nih.gov |
Risk Assessment for Environmental Exposure to PAHs
Risk assessment for environmental exposure to PAHs, including dibenz[a,h]anthracene, is a complex process due to their widespread presence in the environment and the fact that exposure typically occurs to complex mixtures rather than individual compounds. cdc.govcdc.gov Dibenz[a,h]anthracene is recognized as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA), based on sufficient evidence of carcinogenicity in animals. epa.gov It has been shown to cause tumors in mice through oral and dermal exposure. epa.goveuropa.eu
PAHs are regulated under various frameworks. In the United States, they are regulated under the Emergency Planning and Community Right-to-Know Act (EPCRA) and the Clean Water Act. nih.gov The Occupational Safety and Health Administration (OSHA) regulates the benzene-soluble fraction of coal tar pitch volatiles, which contain several PAHs. nih.gov In Europe, PAHs are regulated by the UN Convention on Long-Range Transboundary Air Pollution (CLRTAP), the EU Water Framework Directive, and the REACH regulation. naturvardsverket.sehbm4eu.eu
Environmental quality standards (EQS) have been established for some PAHs to protect the environment and human health. environment-agency.gov.uk For example, the Priority Substances Directive in the EU sets a biota EQS for benzo[a]pyrene (B130552) in crustaceans and molluscs, which is used as a marker for other PAHs. environment-agency.gov.uk
Risk assessment often involves evaluating the incremental lifetime cancer risk (ILCR) from different exposure routes. For soil-bound PAHs, ingestion has been identified as the route with the highest cancer risk, followed by dermal contact and inhalation. frontiersin.org
Strategies for Mitigation of PAH-Induced Carcinogenesis
Several strategies are being explored to mitigate the carcinogenic effects of PAHs like dibenz[a,h]anthracene. These approaches primarily focus on chemoprevention, which involves the use of natural or synthetic agents to prevent, suppress, or reverse the process of carcinogenesis.
Dietary components have shown promise in mitigating PAH-induced carcinogenesis. For example:
Omega-3 Fatty Acids: Dietary fish oil containing eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) has been found to decrease PAH-DNA adduct formation in mice. nih.gov The proposed mechanism involves the modulation of cytochrome P450 enzymes, leading to enhanced detoxification of PAHs. nih.gov
Chlorophyllin: Dietary chlorophyllin has been shown to be an effective chemopreventive agent against dibenzo[a,l]pyrene-induced tumors in trout. oup.com It is thought to work by complexing with the carcinogen, thereby limiting its uptake, and through antimutagenic mechanisms. oup.com
Plant Phenols: Compounds like tannic acid, quercetin, and myricetin (B1677590) can alter the metabolic pathways of PAHs, suppressing their activation into carcinogenic metabolites and subsequent DNA adduct formation. cdc.gov
Indole-3-carbinol (B1674136): This phytochemical, found in cruciferous vegetables, has demonstrated chemoprotective effects against dibenzo[a,l]pyrene-dependent lymphoma in mice. nih.gov
In addition to dietary interventions, reducing exposure to PAHs is a key mitigation strategy. This can be achieved by:
Decreasing consumption of smoked and charbroiled foods. idph.state.il.us
Avoiding the use of coal-tar-based cosmetics. idph.state.il.us
Using protective clothing and respirators when working with PAH-containing products. idph.state.il.us
Unexplored Research Avenues and Methodological Challenges
Despite the progress in understanding the toxicology of dibenz[a,h]anthracene and other PAHs, several research gaps and methodological challenges remain.
Unexplored Research Avenues:
Mixture Toxicology: Humans are typically exposed to complex mixtures of PAHs, and the toxicological interactions between these compounds are not well understood. researchgate.net Future research needs to move beyond single-compound studies to assess the effects of realistic PAH mixtures.
Non-genotoxic Mechanisms: While the genotoxic effects of PAHs are well-established, non-genotoxic mechanisms may also contribute to their carcinogenicity, and these are less understood. nih.gov
Impact on the Immune System: The effects of PAHs on the immune system and their role in autoimmune and allergic diseases are emerging areas of research that require further investigation. nih.gov
Transplacental Carcinogenesis: The mechanisms by which PAHs can cross the placenta and induce cancer in offspring warrant further study. nih.gov
Methodological Challenges:
Synthesis of Anthracene (B1667546) Derivatives: While traditional methods for synthesizing anthracene scaffolds exist, they often have limitations. frontiersin.orgnih.gov The development of greener and more efficient synthetic methodologies is needed. frontiersin.orgnih.govresearchgate.net
PAH Extraction from Complex Matrices: Extracting PAHs from complex biological matrices like adipose tissue can be challenging, and there is a need for simpler and more effective methods. rsc.org
Bioavailability in the Environment: The bioavailability of PAHs in soil and sediment can be limited due to their entrapment in organic particles, which poses a challenge for bioremediation efforts. frontiersin.org
Standardization of High-Throughput Screening: While high-throughput screening using models like zebrafish is a valuable tool, a lack of standardized experimental designs can limit the comparability of results across laboratories.
Integration with Systems Biology and Toxicogenomics Approaches
Systems biology and toxicogenomics are providing new insights into the mechanisms of PAH toxicity and are becoming increasingly integrated into risk assessment. nih.govoregonstate.edu These approaches allow for a more comprehensive understanding of the biological responses to chemical exposures by examining changes at the level of genes (toxicogenomics), proteins (proteomics), and metabolites (metabolomics). europa.eu
Toxicogenomic studies have been used to:
Identify Mechanisms of Action: By analyzing global gene expression changes, researchers can identify the molecular pathways perturbed by PAH exposure. scispace.comtandfonline.com For example, studies with dibenz[a,h]anthracene in mice have revealed a DNA damage response leading to cell cycle arrest and apoptosis. medchemexpress.comscispace.com
Classify PAH Toxicity: RNA sequencing has been used to cluster different PAHs based on their gene expression profiles, providing a way to classify their potential toxicity. oregonstate.edu
Develop Biomarkers: Transcriptional data can help identify biomarkers that are predictive of toxicity.
Inform Risk Assessment: Toxicogenomics data can be used to support the mode of action analysis in human health risk assessment and to derive points of departure for regulatory purposes. tandfonline.com
Metabolomics has also proven valuable for assessing the impact of complex mixtures and uncovering the underlying mechanisms of chemical exposures. researchgate.net The integration of these "omics" technologies with traditional toxicological approaches is expected to lead to more accurate and predictive risk assessments for PAHs like this compound. oup.com
Q & A
Basic: What analytical methods are recommended for detecting 3-Acetoxydibenz[a,h]anthracene in environmental samples?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound in environmental matrices due to its high sensitivity for polycyclic aromatic hydrocarbons (PAHs). Key steps include:
- Sample preparation : Use Soxhlet extraction with dichloromethane or pressurized liquid extraction (PLE) for particulate matter .
- Chromatographic separation : Optimize column temperature gradients to resolve co-eluting PAHs, as dibenz[a,h]anthracene often overlaps with structurally similar compounds .
- Validation : Include surrogate standards (e.g., deuterated PAHs) to correct for matrix effects and recovery losses .
Thin-layer chromatography (TLC) with anthracene-based standards can provide rapid preliminary screening but requires confirmation via GC-MS due to limited resolution .
Advanced: How can contradictory data on environmental persistence of this compound be resolved?
Answer:
Contradictions often arise from differences in sample matrices, analytical protocols, or environmental conditions. To address this:
- Matrix-specific calibration : Account for soil organic matter or particulate adsorption, which reduces bioavailability and alters degradation rates .
- Controlled degradation studies : Compare photolytic (UV exposure) vs. microbial degradation pathways under standardized conditions. For example, monitor anthraquinone formation as a photodegradation marker .
- Source apportionment : Use diagnostic ratios (e.g., dibenz[a,h]anthracene/(dibenz[a,h]anthracene + benzo[a]pyrene)) to distinguish traffic emissions from combustion sources, as tobacco smoke shows negligible contributions .
Basic: What in vitro models are suitable for studying its carcinogenic potential?
Answer:
- Cell lines : Use immortalized human bronchial epithelial cells (e.g., BEAS-2B) or murine hepatoma models (Hepa1c1c7) to assess metabolic activation via cytochrome P450 enzymes .
- Dosing : Apply sub-micromolar concentrations dissolved in DMSO (≤0.1% v/v) to avoid solvent toxicity. Include negative controls with vehicle-only exposure .
- Endpoint assays : Measure DNA adduct formation using ³²P-postlabeling or comet assays to quantify genotoxicity .
Advanced: How to design experiments assessing its metabolic pathway interactions?
Answer:
- Metabolomic profiling : Combine LC-HRMS with stable isotope tracing (e.g., ¹³C-labeled this compound) to identify phase I/II metabolites like hydroxylated or glutathione-conjugated derivatives .
- Enzyme inhibition : Co-treat with CYP1A1/1B1 inhibitors (e.g., α-naphthoflavone) to delineate metabolic activation pathways .
- Multi-omics integration : Correlate metabolomic data with transcriptomic profiles (RNA-seq) to map regulatory networks influencing PAH detoxification .
Basic: What safety protocols are critical for handling this compound in the lab?
Answer:
- Engineering controls : Use Class I Type B biological safety cabinets for weighing and mixing to prevent aerosolization .
- PPE : Wear nitrile gloves, N95 respirators, and chemical-resistant lab coats. Avoid dry sweeping; use HEPA-filtered vacuums for spills .
- Waste disposal : Deactivate residues with Fenton’s reagent (Fe²⁺/H₂O₂) to oxidize PAHs before disposal .
Advanced: What structural analysis techniques elucidate its behavior under extreme conditions?
Answer:
- High-pressure studies : Employ diamond anvil cells with Raman spectroscopy to monitor dimerization at pressures >18 GPa, a reaction threshold linked to intermolecular coupling .
- Crystallography : Use synchrotron X-ray diffraction to resolve π-π stacking interactions in co-crystals with fluorinated aromatics, which reveal stabilization mechanisms under mechanical stress .
Basic: How is this compound quantified as a biomarker in biological samples?
Answer:
- Sample preparation : Hydrolyze urine or serum with β-glucuronidase/sulfatase to release free metabolites .
- Quantification : Use GC-MS with selected ion monitoring (SIM) for 3-hydroxy metabolites. Validate with isotope dilution (e.g., ³H-labeled internal standards) .
Advanced: What strategies identify degradation products in environmental or metabolic studies?
Answer:
- Non-targeted screening : Apply LC-HRMS with data-dependent acquisition (DDA) to detect chlorinated byproducts (e.g., chloroanthraquinones) in aqueous hypochlorite systems .
- Computational prediction : Use tools like EPA’s CompTox Chemistry Dashboard to prioritize likely transformation products based on parent structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
